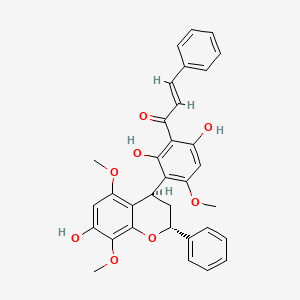

Sarcandrone B

描述

Synthesis Analysis

Synthetic strategies for complex molecules often involve multi-step reactions, each carefully designed to introduce or modify specific functional groups while preserving the integrity of the molecule. For instance, a study on dendron-like/linear/dendron-like poly(epsilon-caprolactone)-b-poly(ethylene glycol)-b-poly(epsilon-caprolactone) triblock copolymers outlines a synthesis method involving click conjugation, highlighting the importance of controlled molecular weights and low polydispersities in synthesis (Yang et al., 2009).

Molecular Structure Analysis

The determination of a compound's structure often involves a combination of spectroscopic techniques, including NMR, MS, CD, and XRD. For example, sarglaperoxides A and B were structurally elucidated using these methods, revealing their sesquiterpene-normonoterpene conjugates with a peroxide bridge (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are closely related to its structure. These can include reactions under specific conditions, the compound's behavior in the presence of various reagents, and its stability. The synthesis and structure-activity relationship (SAR) studies of 3‐aroylindoles, as potent antimitotic agents, exemplify how modifications to the molecule's structure can affect its biological activity (Liou et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are essential for understanding how a compound behaves in different environments. These properties can be influenced by the molecule's structure and composition. The dendron-like/linear/dendron-like triblock copolymers study also explores physical properties like differential scanning calorimetry and dynamic light scattering, providing insights into the materials' behavior in solution (Yang et al., 2009).

Chemical Properties Analysis

Chemical properties analysis involves understanding the reactivity of the compound with various chemicals, which is crucial for its application in different fields. The study of triazolopyrimidines as anticancer agents, for example, shows how understanding the chemical properties of compounds can lead to the development of new therapeutics (Zhang et al., 2007).

科学研究应用

抑制SARS-CoV-2的潜在抑制剂:已确定Sarcandrone B作为SARS-CoV-2尖刺蛋白和人类ACE2酶受体的潜在抑制剂,这些对病毒进入宿主细胞至关重要。该化合物表现出良好的结合能和药代动力学特性,表明其作为抗SARS-CoV-2药物的潜力(Ta et al., 2022)。

抗胃癌效果:在对中药草三七的抗胃癌效果进行的研究中,确定了Sarcandrone B作为其中的活性成分之一。采用网络药理学方法探讨了其抗癌效果可能涉及的潜在机制和途径(Han & Han, 2021)。

抗炎特性:对用于中药的植物五味子进行的研究发现了多种具有抗炎特性的化合物,包括Sarcandrone B。该研究探讨了这些效果背后的机制,如抑制炎症细胞因子和调节信号通路(Wei et al., 2019)。

免疫调节效果:研究了含有Sarcandrone B的五味子提取物对免疫应答的影响,特别是在应激诱导的免疫妥协背景下。研究发现该提取物通过抗氧化机制可能调节了免疫应答(He et al., 2009)。

在传统医学中的作用:作为五味子的成分,Sarcandrone B在一篇综述中被提及,讨论了该草药的传统用途、植物化学、药理学和潜在的治疗应用。其中包括其用于治疗咽喉痛、脓肿、肿瘤,以及其作为抗炎和抗肿瘤剂的作用(Zeng et al., 2021)。

安全和危害

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

作用机制

Target of Action

Sarcandrone B, a chalcone compound, has been identified as a potential inhibitor of the SARS-CoV-2 spike proteins and the human ACE2 enzyme . These targets play crucial roles in the entry of the virus into the host cell, making them promising therapeutic targets for inhibiting viral infection .

Mode of Action

It is known that sarcandrone b interacts with the active sites of the sars-cov-2 spike protein and the human ace2 enzyme . This interaction potentially inhibits the ability of the virus to enter the host cell .

Biochemical Pathways

Given its potential inhibitory action on the sars-cov-2 spike proteins and the human ace2 enzyme, it is likely that sarcandrone b affects the pathways related to viral entry into the host cell .

Pharmacokinetics

Preliminary in silico studies suggest that sarcandrone b has good pharmacokinetic properties .

Result of Action

It is suggested that sarcandrone b may inhibit the entry of the sars-cov-2 virus into the host cell by interacting with the virus’s spike proteins and the human ace2 enzyme . This could potentially prevent or reduce the severity of a SARS-CoV-2 infection .

Action Environment

Like all chemical compounds, the action of sarcandrone b is likely to be influenced by factors such as temperature, ph, and the presence of other molecules

属性

IUPAC Name |

(E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGJTRCSRGQGL-INGXWZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)[C@H]3C[C@@H](OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101107 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190225-48-9 | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190225-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride](/img/structure/B1151771.png)

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)